molecular formula C11H15NO B169992 4-Isobutyl-benzoic acid amide CAS No. 121735-02-2

4-Isobutyl-benzoic acid amide

Cat. No.: B169992
CAS No.: 121735-02-2
M. Wt: 177.24 g/mol
InChI Key: KLBLQTWERYGVTB-UHFFFAOYSA-N
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Description

4-Isobutyl-benzoic acid amide is a benzoic acid derivative offered for investigative purposes. As an amide derivative of 4-isobutylbenzoic acid, it represents a compound of interest in organic synthesis and materials science . Benzoic acid amides, as a class of compounds, have been explored in scientific research for their potential as precursors in the development of antimicrobial agents . While the specific biological profile and research applications of this compound are not yet widely characterized in the available scientific literature, its structural features make it a candidate for researchers investigating structure-activity relationships, particularly in studies involving the modification of aromatic carboxylic acids. Further research may elucidate its potential mechanisms of action and specific utility in various scientific fields. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBLQTWERYGVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Isobutyl Benzoic Acid Amide and Its Analogues

Direct Amidation Strategies for 4-Isobutyl-benzoic Acid

Direct amidation involves the coupling of 4-isobutyl-benzoic acid with an amine. This transformation typically requires the activation of the carboxylic acid's carboxyl group to facilitate the nucleophilic attack by the amine. Several classes of reagents and intermediate strategies have been developed to achieve this efficiently.

Acid Chloride Intermediate Approaches

A long-standing and effective method for amide synthesis is the conversion of the carboxylic acid to a more reactive acid chloride. fishersci.itresearchgate.net This is commonly achieved by treating 4-isobutyl-benzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itreddit.com The resulting 4-isobutyl-benzoyl chloride is a highly electrophilic intermediate that readily reacts with a primary or secondary amine to form the corresponding amide. fishersci.it This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in an aprotic solvent and in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct. fishersci.itunits.it

While this method is robust, it is sometimes necessary to isolate the acid chloride before reacting it with the amine. fishersci.it In some cases, attempting to perform a one-pot synthesis can lead to side reactions, such as the formation of an anhydride (B1165640) or an ester if an alcohol is present. reddit.com

Coupling Reagent-Mediated Condensations

To circumvent the often harsh conditions or the need for isolating reactive intermediates associated with acid chlorides, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions.

Dicyclohexylcarbodiimide (B1669883) (DCC) is a widely used coupling agent for the formation of amide bonds from carboxylic acids and amines. researchgate.netchemistrysteps.com The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. fishersci.itchemistrysteps.com This intermediate is then susceptible to nucleophilic attack by the amine, yielding the desired amide and dicyclohexylurea (DCU) as a byproduct. chemistrysteps.com

The use of DCC is advantageous as it prevents the initial acid-base reaction between the carboxylic acid and the amine, which would otherwise form a non-reactive carboxylate salt. chemistrysteps.com Reactions employing DCC are often conducted at room temperature and can provide good to high yields (70-90%). chemistrysteps.com However, a significant drawback of the DCC method is the formation of the insoluble DCU byproduct, which can sometimes complicate product purification. A related reagent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is often preferred as its urea (B33335) byproduct is water-soluble, simplifying the workup process. chemistrysteps.comgoogle.comgoogle.com

For more challenging amide couplings, particularly those involving sterically hindered or electron-deficient amines, more advanced phosphonium (B103445) and uronium-based coupling reagents are employed. researchgate.netstackexchange.com (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are prominent examples of such reagents. researchgate.netstackexchange.comgoogle.comnih.gov

These reagents react with the carboxylic acid to form a highly activated benzotriazole (B28993) ester intermediate, which then readily undergoes aminolysis. researchgate.netpeptide.com These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). peptide.comnih.gov The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the reaction efficiency and suppress potential side reactions like racemization. nih.govpeptide.comnih.gov The use of HATU, in particular, has been shown to be effective in promoting sluggish amide bond formations. nih.govnih.gov

Dicyclohexylcarbodiimide (DCC) Applications

Mixed Anhydride Methodologies

The mixed anhydride method is another classical approach to amide bond synthesis that offers rapid reaction rates and often high yields. thieme-connect.dehighfine.com This technique involves the activation of the carboxylic acid by converting it into a mixed anhydride. A common reagent used for this purpose is isobutyl chloroformate. researchgate.netthieme-connect.de

In this process, 4-isobutyl-benzoic acid is treated with isobutyl chloroformate in the presence of a tertiary amine, such as N-methylmorpholine (NMM), at low temperatures. thieme-connect.de This forms a mixed carbonic-carboxylic anhydride, which is a highly activated species. Subsequent addition of the amine leads to the formation of the desired 4-isobutyl-benzoic acid amide. thieme-connect.dehighfine.com A key consideration in this method is the potential for the amine to attack the "wrong" carbonyl group of the mixed anhydride. However, the use of isobutyl chloroformate is designed to increase the steric hindrance and lower the electrophilicity of the carbonate carbonyl, thereby directing the nucleophilic attack to the desired acyl carbonyl. thieme-connect.dehighfine.com This method has proven to be cost-effective and scalable for industrial applications. thieme-connect.de

Derivatization from Precursors

In addition to the direct coupling of 4-isobutyl-benzoic acid, the target amide can also be synthesized by modifying other precursor molecules that already contain a related structural framework. This approach can be advantageous when the starting materials are more readily available or when it allows for the introduction of specific functionalities at a later stage of the synthesis.

For instance, a precursor such as methyl 3-cyano-4-isobutyl benzoate (B1203000) can be utilized. tdcommons.org The synthesis of this precursor might involve multiple steps, starting from simpler building blocks like methyl 4-hydroxybenzoate. tdcommons.org Once the precursor is obtained, the amide functionality can be introduced through various chemical transformations. For example, a nitrile group can be converted to an amidine, which can then be further manipulated. nih.gov Alternatively, a different functional group on the precursor could be transformed into an amide through reactions like the Hofmann, Curtius, or Lossen rearrangements, although these are less common for this specific target.

Amide Formation from Related Carboxylic Acids and Amines

The most direct and common route to synthesizing amides is the condensation reaction between a carboxylic acid and an amine. libretexts.org This typically requires the "activation" of the carboxylic acid to make it more reactive toward the amine nucleophile. nih.govresearchgate.net

One straightforward method involves converting the carboxylic acid, such as 4-isobutylbenzoic acid, into a more reactive derivative like an acyl chloride or an acid anhydride. masterorganicchemistry.com For instance, treating the carboxylic acid with thionyl chloride (SOCl₂) produces the corresponding acid chloride, which readily reacts with an amine to form the amide. masterorganicchemistry.com This process, however, generates HCl as a byproduct, which often necessitates the use of a base to neutralize. masterorganicchemistry.com

Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and the amine under milder conditions. Reagents like dicyclohexylcarbodiimide (DCC) are widely used for creating sensitive amides by forming an "active ester" intermediate that is highly susceptible to nucleophilic attack by the amine. masterorganicchemistry.com Other approaches utilize Lewis acid catalysts. For example, titanium tetrachloride (TiCl₄) has been shown to mediate the direct condensation of various carboxylic acids and amines in pyridine at elevated temperatures, affording the desired amides in moderate to excellent yields. nih.gov Another method involves forming a mixed anhydride from the carboxylic acid using reagents like isobutyl chloroformate, which then reacts with the amine to yield the amide. highfine.comnih.gov

Carboxylic AcidAmineMethod/CatalystSolventConditionsYieldCitation
Generic Carboxylic AcidGeneric AmineThionyl Chloride (SOCl₂)--- masterorganicchemistry.com
Generic Carboxylic AcidGeneric AmineDicyclohexylcarbodiimide (DCC)-Mild Conditions- masterorganicchemistry.com
Various Carboxylic AcidsVarious AminesTitanium Tetrachloride (TiCl₄)Pyridine85 °C, 2hModerate to Excellent nih.gov
Generic Carboxylic AcidGeneric AmineIsobutyl Chloroformate (Mixed Anhydride)--High highfine.com

Modification of Existing Amide Frameworks

Beyond direct synthesis, existing amide frameworks can be chemically modified to produce new analogues. A significant transformation in this category is the N-alkylation of primary or secondary amides. nih.govacs.org This reaction introduces an alkyl group onto the nitrogen atom of the amide, converting, for example, a primary benzamide (B126) into a secondary N-alkylated benzamide.

This transformation is often achieved using a "borrowing hydrogen" methodology, where an alcohol serves as the alkylating agent. nih.govacs.org The process typically involves a metal catalyst that facilitates the temporary dehydrogenation of the alcohol to an aldehyde. nih.gov The aldehyde then condenses with the amide to form an N-acyl imine intermediate. nih.gov Subsequently, the metal-hydride species, formed during the initial dehydrogenation, hydrogenates the imine to yield the final N-alkylated amide, with water as the only byproduct. nih.gov

Various transition metal catalysts have been developed for this purpose. Systems based on highly dispersed cobalt nanoparticles on a carbon support have proven effective for the N-alkylation of benzamides with a broad range of alcohols, including challenging aliphatic alcohols. nih.govrsc.org Similarly, ruthenium-doped hydrotalcite and palladium(II) pincer complexes have been successfully employed as catalysts for the N-alkylation of benzamides and related compounds with alcohols. acs.orgacs.orgrsc.org These catalytic methods represent an efficient way to diversify amide structures. rsc.org

Amide SubstrateAlkylating AgentCatalystBaseSolventTemperatureCitation
BenzamideBenzyl AlcoholCobalt Nanoparticles on CarbonKOHToluene (B28343)115-130 °C nih.gov
Benzamides/SulfonamidesVarious AlcoholsRuthenium-doped HydrotalciteKOtBuToluene140 °C acs.orgacs.org
Benzamides/SulfonamidesVarious AlcoholsPalladium(II) Pincer ComplexCs₂CO₃Toluene110 °C rsc.org

Cyclic Amide Synthesis with Isobutylamino Benzoic Acid Precursors

Cyclic amides, known as lactams, are another important class of compounds. wikipedia.org Their synthesis often involves the intramolecular cyclization of an amino acid precursor. wikipedia.orgbyjus.com Research into the synthesis of complex macrocycles has utilized precursors like 4-bromo-3-(isobutylamino)benzoic acid. scispace.comnih.gov The isobutylamino group is specifically included to enhance the solubility of the molecules. jst.go.jp

The self-condensation of 4-bromo-3-(isobutylamino)benzoic acid has been investigated under various conditions to produce cyclic oligoamides. scispace.comnih.govresearchgate.net When subjected to condensation agents like dichlorotriphenylphosphorane (B105816) in 1,1,2,2-tetrachloroethane (B165197) or tetrachlorosilane (B154696) in pyridine, this precursor did not yield the expected cyclic hexaamide directly. scispace.comnih.govjst.go.jp Instead, the reaction produced smaller macrocycles, specifically the cyclic triamide and cyclic tetraamide. scispace.comnih.gov

To achieve the desired cyclic hexaamide, a stepwise approach was required. scispace.comjst.go.jpjst.go.jp This involved first synthesizing a linear dimer from the 4-bromo-3-(isobutylamino)benzoic acid precursor in a five-step process. scispace.comjst.go.jpjst.go.jp The self-condensation of this dimer was then successfully carried out to form the target cyclic hexaamide in good yield. scispace.comnih.gov An alternative successful route involved synthesizing the linear hexamer through a process of stepwise deprotection and condensation, followed by a final cyclization step to afford the hexaamide. scispace.com

Green Chemistry Approaches in Amide Synthesis

In line with the principles of green chemistry, significant effort has been directed toward developing more sustainable and environmentally friendly methods for amide synthesis. sioc-journal.cnresearchgate.net These approaches aim to minimize waste, reduce the use of hazardous substances, and employ milder reaction conditions. sioc-journal.cnnumberanalytics.com

A notable green strategy is the use of water as a solvent. chemrxiv.org A metal-free, additive-free, and base-free method has been developed for the direct amidation of simple esters with amines in water at elevated temperatures, producing amides in good to excellent yields. chemrxiv.org This method is atom-economical and avoids the use of hazardous organic solvents. chemrxiv.org

Catalysis plays a central role in green amide synthesis. Boric acid has been identified as a simple, readily available, and green catalyst for the amidation of carboxylic acids. researchgate.netsciepub.com The reaction can be performed under solvent-free conditions, where the reactants are mixed and heated directly, or by using a solvent like toluene with a Dean-Stark trap to remove the water byproduct. researchgate.netsciepub.com Biocatalysis, using enzymes like lipases, offers another green pathway, providing high selectivity under mild, aqueous conditions. numberanalytics.com Recently, photocatalysis using Covalent Organic Frameworks (COFs) under red light irradiation has emerged as a novel method for synthesizing amides directly from alcohols, offering a recyclable and efficient catalytic system. pib.gov.in Zirconium-based catalysts have also been explored for direct amidation, with some systems showing water tolerance, which eliminates the need for dehydrating agents. rsc.org

ReactantsMethod/CatalystSolvent/ConditionsKey AdvantageCitation
Esters and AminesCatalyst-freeWater, 110 °CMetal-free, uses green solvent chemrxiv.org
Carboxylic Acids and Urea/AminesBoric AcidSolvent-free or Toluene (reflux)Simple, readily available catalyst researchgate.netsciepub.com
Carboxylic Acids and AminesBiocatalysis (e.g., Lipases)Aqueous, mild conditionsHigh selectivity, environmentally benign numberanalytics.com
Alcohols and AminesCovalent Organic Framework (COF) PhotocatalystRed light irradiationRecyclable catalyst, mild conditions pib.gov.in
Carboxylic Acids and AminesZirconium(IV) catalysts (e.g., ZrCl₄)THF, 70 °CTolerates many functional groups rsc.org

Spectroscopic and Structural Characterization of 4 Isobutyl Benzoic Acid Amide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 4-Isobutyl-benzoic acid amide and its derivatives, both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are instrumental in confirming their structures.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR spectra provide information on the chemical environment of protons in a molecule. In the case of N-substituted benzamide (B126) derivatives, the chemical shifts (δ) of the protons can vary depending on the substituent. For instance, in the ¹H-NMR spectrum of N-phenylbenzamide, the amide proton (NH) appears as a singlet at δ 10.25 ppm. rsc.org The aromatic protons show complex multiplets in the range of δ 7.13-7.97 ppm. rsc.org For 4-methyl-N-phenylbenzamide, the amide proton is observed at δ 8.02 ppm, and the aromatic protons appear between δ 7.14 and 7.78 ppm, with the methyl group protons showing a singlet at δ 2.43 ppm. rsc.org

In a study of N-substituted 3-piperidinethiopropionamides, NH chemical shift temperature coefficients were measured to understand intramolecular hydrogen bonding. researchgate.net The chemical shifts of NH protons are sensitive to solvent, concentration, and temperature, which can provide insights into molecular interactions. researchgate.net For example, the ¹H-NMR spectrum of 4-aminobenzoic acid in DMSO-d₆ shows the carboxylic acid proton at δ 12.0 ppm, the aromatic protons at δ 7.650 and δ 6.573 ppm, and the amino protons at δ 5.89 ppm. chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts in ¹³C-NMR are indicative of the type of carbon atom and its electronic environment. For N-phenylbenzamide, the carbonyl carbon (C=O) resonates at δ 166.02 ppm. rsc.org The aromatic carbons appear in the range of δ 120.82-139.64 ppm. rsc.org In 4-methyl-N-phenylbenzamide, the carbonyl carbon is at δ 165.91 ppm, the aromatic carbons are between δ 120.35 and 142.41 ppm, and the methyl carbon is at δ 21.59 ppm. rsc.org

The regioselectivity of nucleophilic substitution in polyfluorinated benzamides was confirmed by the chemical shifts in the ¹³C NMR spectra, where the coupling constants between carbon and fluorine atoms (J(C,F)) were informative. scispace.com For 4-aminobenzoic acid isobutyl ester, the carbon signals are assigned to the various parts of the molecule, providing a complete picture of its carbon framework. chemicalbook.com

Table 1: ¹H-NMR and ¹³C-NMR Data for Selected Benzamide Derivatives

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Reference
N-phenylbenzamide 10.25 (s, 1H, NH), 7.97-7.13 (m, 10H, Ar-H) 166.02 (C=O), 139.64, 135.46, 132.01, 129.07, 128.85, 128.12, 124.12, 120.82 (Ar-C) rsc.org
4-methyl-N-phenylbenzamide 8.02 (s, 1H, NH), 7.78-7.14 (m, 9H, Ar-H), 2.43 (s, 3H, CH₃) 165.91 (C=O), 142.41, 138.18, 132.18, 129.48, 129.13, 127.17, 124.5, 120.35 (Ar-C), 21.59 (CH₃) rsc.org
4-aminobenzoic acid 12.0 (s, 1H, COOH), 7.650 (d, 2H, Ar-H), 6.573 (d, 2H, Ar-H), 5.89 (s, 2H, NH₂) Not specified in source chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic absorption of infrared radiation. For amides, the most significant peaks are the N-H stretch and the C=O (amide I) stretch.

The IR spectrum of an amide typically shows N-H stretching vibrations in the region of 3500-3300 cm⁻¹. umsl.edu Primary amides (R-CONH₂) show two bands in this region, while secondary amides (R-CONHR') show a single band. umsl.edu The carbonyl (C=O) stretching vibration, known as the amide I band, is very intense and appears in the range of 1690-1630 cm⁻¹. masterorganicchemistry.com

In a study of N-substituted benzamide derivatives, the IR spectra were used to confirm the presence of the amide functional group. researchgate.net For example, the IR spectrum of a synthesized Schiff base ligand showed a characteristic azomethine (C=N) stretching vibration at 1603 cm⁻¹, which shifted upon complexation with metal ions, indicating coordination. researchgate.net The stretching band of the carboxylic acid in a related complex remained unchanged, confirming coordination through the amino group. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Amides

Functional Group Vibration Frequency Range (cm⁻¹) Intensity
Primary Amide (R-CONH₂) N-H stretch 3300, 3340 Strong, two bands
Secondary Amide (R-CONHR') N-H stretch 3300-3500 Strong, one band
Amide C=O stretch (Amide I) 1690-1630 Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

For primary amides, a common fragmentation pathway is the McLafferty rearrangement, which often results in the base peak in the mass spectrum. libretexts.org The molecular ion peak of an amine is typically an odd number. libretexts.org In the mass spectrum of butyl benzoate (B1203000), hydrogen-transfer reactions are observed. acs.org

In the characterization of N-substituted benzamide derivatives, mass spectrometry is used to confirm the molecular weight of the synthesized compounds. researchgate.net For example, the mass spectrum of 2,4-tetradecadienoic acid isobutyl amide showed a molecular ion peak (M+) at m/z 279. asianpubs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This is a crucial tool for confirming the identity of newly synthesized compounds.

In the synthesis of various amide derivatives, HRMS (ESI) was used to confirm the elemental composition of the products. mdpi.com For instance, the calculated mass for C₁₅H₁₂ClINSe [M-H]⁻ was 447.8868, and the found mass was 447.8867. mdpi.com Similarly, for C₁₅H₁₂ClIO₂ [M+Na]⁺, the calculated mass was 408.9463, and the found mass was 408.9469. mdpi.com The structures of cyclic hexaamides and other complex amide derivatives have also been confirmed using high-resolution ESI mass spectrometry. jst.go.jpjst.go.jp

Structure Activity Relationship Sar Studies of 4 Isobutyl Benzoic Acid Amide Analogues

Impact of Isobutyl Group Positioning on Biological Profile

The position of the isobutyl group on the benzoic acid amide scaffold has a significant impact on the biological activity of the resulting analogues. The isobutyl group, with its branched alkyl structure, contributes to the molecule's hydrophobicity and can influence how the molecule binds to its biological target. vulcanchem.com

Studies have shown that the placement of the isobutyl group can affect the molecule's interaction with hydrophobic pockets in enzymes or receptors. vulcanchem.com For instance, in a series of bis-benzamide inhibitors, the isobutyl groups at specific positions were found to be important for their antiproliferative activity. nih.govresearchgate.net However, replacing the isobutyl group with other alkyl groups such as n-propyl or sec-butyl at certain positions led to even more potent compounds, indicating that while the hydrophobicity provided by the isobutyl group is beneficial, the specific shape and size of the alkyl substituent are also critical for optimal binding. nih.govresearchgate.net

The position of the isobutyl group can also be contrasted with the placement of other substituents. For example, in a study of N-substituted benzimidazole-derived carboxamides, an isobutyl group on the N-atom of the benzimidazole (B57391) core was shown to have a significant influence on the antioxidative and antiproliferative activity. mdpi.com This highlights that the specific location of the isobutyl group, whether on the aromatic ring or on a nitrogen atom within the scaffold, is a key determinant of the compound's biological effects.

The following table summarizes the impact of isobutyl and other alkyl group substitutions on the inhibitory activity of a series of bis-benzamide analogues against LNCaP prostate cancer cells.

Influence of Amide Linkage Modifications on Molecular Interactions

The amide bond is a fundamental structural unit in many biologically active molecules, providing structural rigidity and participating in hydrogen bonding interactions. researchgate.net Modifications to the amide linkage in 4-isobutyl-benzoic acid amide analogues can significantly alter their molecular interactions and, consequently, their biological activity.

For example, replacing the hydrogen on the amide nitrogen with alkyl groups of varying sizes can introduce steric hindrance and alter the compound's ability to form hydrogen bonds. In a study of bis-benzamides, a primary carboxamide at the C-terminus retained inhibitory activity, while N-alkyl amides, including an N-isobutyl amide, were found to be inactive. nih.gov This suggests that the hydrogen-bonding capability of the primary amide is essential for its biological function in that particular series.

Furthermore, the stability of the amide bond itself can be a factor. While generally resistant to hydrolysis, the electronic environment around the amide can influence its reactivity. researchgate.net Introducing electron-withdrawing or electron-donating groups on the aromatic ring or on the amide nitrogen can modulate the stability of the amide linkage. However, a study on anilides found no direct correlation between the stability of the amide group and its ability to induce methemoglobin formation, suggesting that other factors were more influential in that specific biological effect. researchgate.net

The following table illustrates how modifications to the C-terminal amide of a bis-benzamide scaffold affect its antiproliferative activity.

Substituent Effects on the Aromatic Ring and Amide Nitrogen

Substituents on the aromatic ring can be broadly classified as electron-donating or electron-withdrawing groups. masterorganicchemistry.com Electron-donating groups, such as alkyl and alkoxy groups, increase the electron density of the aromatic ring, making it more nucleophilic. libretexts.org Conversely, electron-withdrawing groups, like nitro (-NO2), cyano (-CN), and halo groups, decrease the ring's electron density. libretexts.orgmasterorganicchemistry.com These electronic effects can impact how the molecule interacts with its biological target. For instance, in a series of bis-benzamides, a nitro group at the N-terminus was found to be essential for its biological activity. nih.govresearchgate.net In another study, aromatic aldehydes with electron-withdrawing groups on the phenyl ring generally gave higher yields in amide synthesis reactions compared to those with electron-donating groups. acs.org

The position of the substituent on the aromatic ring is also crucial. For example, para-substitution of a chlorine atom can optimize the electronic effects on the benzene (B151609) ring. vulcanchem.com The acidity of the benzoic acid moiety is also affected by substituents, with electron-withdrawing groups generally increasing acidity. copbela.org

Substituents on the amide nitrogen can also have a profound effect. As discussed previously, alkyl groups can introduce steric bulk and alter hydrophobicity. vulcanchem.com Furthermore, substitution at the amide nitrogen with electronegative atoms can lead to a pyramidalization of the nitrogen, reducing the resonance stabilization of the amide bond. nih.gov This can affect the bond's reactivity and conformational preferences.

The following table presents the effects of various substituents on the aromatic ring on the pKa values of substituted phenols, illustrating the electronic influence of these groups.

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. Conformational analysis studies how the different spatial arrangements of atoms in a molecule, which can be interconverted by rotation about single bonds, affect its energy and properties. For this compound analogues, their preferred conformation can dictate how well they fit into a receptor's binding site.

The planarity of the amide bond is a key conformational feature, creating a relatively rigid unit within the molecule. researchgate.net However, rotation around the bonds connecting the amide group to the aromatic ring and the isobutyl group allows the molecule to adopt various conformations. The branched nature of the isobutyl group can reduce rotational freedom, favoring specific conformations that may be more conducive to binding with hydrophobic pockets in a biological target. vulcanchem.com

In some cases, conformational exchange between different forms of a molecule can be observed. For instance, in certain cyclic peptides, the presence of both major and minor conformations can be detected, with some amide bonds adopting a cis configuration. scholaris.ca While this compound is not a cyclic peptide, the principles of conformational flexibility and the potential for different stable conformers are still relevant.

Computational docking studies are often employed to predict the binding conformation of a molecule to its target. These studies can reveal how different enantiomers or analogues adopt distinct binding poses, which can explain differences in their biological activity. researchgate.net For example, the preferred conformations of molecules can be influenced by intramolecular interactions, such as hydrogen bonds or electrostatic interactions, which can pre-organize the molecule for binding. acs.org

Stereochemical Considerations in Amide Derivatives

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in drug design, as biological systems are inherently chiral. For amide derivatives that contain stereocenters, the different stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities.

The introduction of a chiral center, for instance by adding a substituent to the alpha-carbon of an acyl group or by having a chiral amine, can lead to stereoisomers with distinct pharmacological profiles. This is because the different spatial arrangements of the atoms can lead to different interactions with a chiral biological target, such as a receptor or an enzyme.

A clear example of this is seen with the HIV capsid-targeting inhibitor PF74, where the (S)-enantiomer was found to be significantly more active than the (R)-enantiomer. researchgate.net Computational docking studies revealed that the two enantiomers adopted different binding conformations, with the more active (S)-enantiomer having a more favorable binding energy. researchgate.net

In the synthesis of chiral amide derivatives, there is also the risk of epimerization, which is the change in the configuration of one stereocenter in a compound that has more than one. This can be a concern during amide coupling reactions, especially under harsh conditions, and can lead to a mixture of diastereomers with potentially different activities. researchgate.net

Therefore, controlling the stereochemistry during synthesis and evaluating the biological activity of individual stereoisomers are crucial steps in the development of chiral amide-containing drugs.

Biological and Pharmacological Investigations of 4 Isobutyl Benzoic Acid Amide Derivatives Preclinical Focus

Antimicrobial Activities

The antimicrobial properties of 4-isobutyl-benzoic acid amide derivatives have been a subject of scientific investigation, revealing potential efficacy against a range of pathogens. These studies explore their antibacterial, antifungal, and antibiofilm capabilities.

Research into the antibacterial effects of this compound derivatives has shown notable activity, particularly against Gram-positive bacteria.

A study on ibuprofen (B1674241) derivatives, which are structurally related to 4-isobutyl-benzoic acid, found that the amide forms exhibited more potent antibacterial effects than their ester counterparts. Current time information in Bangalore, IN. A series of amide derivatives of ibuprofen, 2-(4-isobutylphenyl)propionic acid, were synthesized and tested against the Gram-positive strain Bacillus subtilis and the Gram-negative strain Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives were reported to be in the range of 2-20 mg/mL, indicating a potential for antibacterial applications. Current time information in Bangalore, IN.

More directly, certain Schiff base hybrids incorporating the isobutyl-benzoic acid structure have demonstrated significant and selective antibacterial action. The compound (E)-4-(1-isobutyl-2-oxoindolin-3-ylideneamino)benzoic acid showed high selective activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with a reported MIC of 0.09 mmol/L. nih.govgoogle.com However, these derivatives displayed weak to no activity against Gram-negative bacteria. nih.govfrontiersin.org A related chlorinated derivative, (E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid (IOACA), was also noted for its potent activity against Gram-positive strains like S. aureus and B. subtilis. frontiersin.org

Another derivative, 4-Hydroxy-N-isobutyl-3-methoxybenzamide, was evaluated for its antibacterial properties against both Gram-positive (S. aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. acs.org

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial Strain(s)Activity/MICReference
(S)-Ibuprofen amide derivativesBacillus subtilis (Gram+) Escherichia coli (Gram-)MIC: 2-20 mg/mL Current time information in Bangalore, IN.
(E)-4-(1-isobutyl-2-oxoindolin-3-ylideneamino)benzoic acidStaphylococcus aureus (Gram+) Bacillus subtilis (Gram+)MIC: 0.09 mmol/L nih.govgoogle.com
(E)-2-(1-isobutyl-2-oxoindolin-3-ylideneamino)-4-chlorobenzoic acid (IOACA)Staphylococcus aureus (Gram+) Bacillus subtilis (Gram+)Potent activity reported frontiersin.org
4-Hydroxy-N-isobutyl-3-methoxybenzamideStaphylococcus aureus (Gram+) Pseudomonas aeruginosa (Gram-)Activity evaluated acs.org

The investigation into the antifungal properties of this compound derivatives is less extensive, but some studies indicate potential activity. Benzoic acid derivatives, in general, are known to possess antifungal properties against various fungal strains. acs.org

Specifically, the derivative 4-Hydroxy-N-isobutyl-3-methoxybenzamide was tested against several Candida species. It showed activity against Candida albicans, one of the most common fungal pathogens, at the highest tested concentration of 500 µg/mL. acs.org

In contrast, the Schiff base hybrid (E)-4-(1-isobutyl-2-oxoindolin-3-ylideneamino)benzoic acid, which showed potent antibacterial activity, was found to have weak or no significant activity against the fungal strains tested in the same study. nih.gov This suggests that the structural modifications determining antibacterial potency may not confer similar antifungal effects.

Table 2: Antifungal Activity of this compound Derivatives

CompoundFungal Strain(s)Activity/MICReference
4-Hydroxy-N-isobutyl-3-methoxybenzamideCandida albicansActive at 500 µg/mL acs.org
(E)-4-(1-isobutyl-2-oxoindolin-3-ylideneamino)benzoic acidFungal strainsWeak or no activity reported nih.gov

Bacterial biofilms present a significant challenge in treating infections due to their resistance to conventional antibiotics. Certain derivatives of this compound have been investigated for their ability to inhibit biofilm formation.

Notably, Schiff's bases derived from isatin (B1672199) and aminobenzoic acid, including the compound (E)-4-(1-isobutyl-2-oxoindolin-3-ylideneamino)benzoic acid, have demonstrated strong activity against the formation of biofilms by Bacillus subtilis. nih.govgoogle.com This suggests a potential mechanism that goes beyond simple growth inhibition and interferes with the ability of bacteria to form resilient communities. General studies on Schiff bases also support their potential as antibiofilm agents against pathogens like Pseudomonas aeruginosa. nih.gov

Table 3: Antibiofilm Properties of this compound Derivatives

CompoundBiofilm-Forming StrainActivityReference
(E)-4-(1-isobutyl-2-oxoindolin-3-ylideneamino)benzoic acidBacillus subtilisStrong anti-biofilm formation activity nih.govgoogle.com

Antifungal Efficacy

Anti-inflammatory Properties (Preclinical Models)

Derivatives of 4-isobutyl-benzoic acid, a structural relative of ibuprofen, have been synthesized and evaluated for their anti-inflammatory effects in preclinical models. The carrageenan-induced paw edema test in rats is a standard model for assessing acute inflammation. ekb.egresearchgate.net

In one study, new ibuprofen amino acid derivatives were tested at a 35 mg/kg oral dose. ekb.eg The anti-inflammatory activity ranged from 45% to 55% inhibition of edema after 4 hours, which was comparable to the parent drug ibuprofen (49% inhibition). ekb.eg Another study synthesized biphenyl-4-carboxylic acid amides and screened them for anti-inflammatory activity at a 10 mg/kg dose, finding that the compounds exhibited significant activity in the carrageenan test. researchgate.net

The conversion of the free carboxylic group found in many non-steroidal anti-inflammatory drugs (NSAIDs) into an amide is a strategy aimed at reducing gastrointestinal toxicity. ekb.egrsc.org For example, an amide hybrid of ibuprofen and acetaminophen (B1664979) (APAP) showed good anti-inflammatory properties with no ulcerogenic action in a rat model, although its activity was reduced compared to ibuprofen. rsc.org The mechanism of action for these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins. ekb.eg Some quinazolinone derivatives conjugated with ibuprofen have been developed as selective COX-2 inhibitors, showing anti-inflammatory and analgesic activity in vivo. tandfonline.com

A series of benzoic acid analogs were screened for their potential to inhibit inflammatory mediators. conicet.gov.ar One derivative, in particular, was identified as a new anti-inflammatory compound, highlighting the potential of this chemical class to yield molecules that can counter inflammation. conicet.gov.ar

Antiprotozoal Efficacy (e.g., against Trypanosoma cruzi)

Derivatives of 4-isobutyl-benzoic acid and related amide structures have shown promising efficacy against protozoan parasites, particularly Trypanosoma cruzi, the causative agent of Chagas disease. sci-hub.se

Research into gibbilimbol B, a natural product, stimulated the synthesis of simpler analogues to improve activity against T. cruzi. researchgate.net One derivative, compound 6 , displayed a potent IC₅₀ value of 2.1 µM and was found to interfere with the parasite's plasma membrane permeability. researchgate.net In a separate study, a series of n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were evaluated against T. cruzi. researchgate.net One compound from the n-butyl series, T-150, showed the best trypanocidal activity and inhibited the essential parasite enzyme trypanothione (B104310) reductase (TR). researchgate.netresearchgate.net

Structure-activity relationship studies have been crucial in this area. A series of benzoic acid derivatives were synthesized and tested, with compounds featuring a para-aminobenzoic acid moiety showing the most powerful trypanocidal action. researchgate.net Furthermore, a significant breakthrough came from investigating inhibitors of sterol 14α-demethylase (CYP51), a key enzyme in the parasite's sterol biosynthesis pathway. nih.gov Optimization of an inhibitor series based on its binding mode in the enzyme's active site led to the development of compounds with picomolar potency against T. cruzi in cell culture. nih.gov Specifically, switching from an S-configuration to an R-configuration in one series of aminopyridyl-based inhibitors increased the anti-parasite efficacy by over 1000-fold. nih.gov One such R-enantiomer, compound (R)-2 , was identified as the first picomolar inhibitor derived from its parent series. nih.gov

These findings underscore the potential of amide-based compounds as a source of novel and selective agents against T. cruzi by targeting essential parasite enzymes like trypanothione reductase and CYP51. researchgate.netresearchgate.netnih.gov

Anticancer and Cytotoxic Evaluations (In Vitro Models)

Amide derivatives, including those structurally related to 4-isobutyl-benzoic acid, have been extensively evaluated for their anticancer and cytotoxic properties in various in vitro models. These studies often utilize cell proliferation assays, such as the MTT assay, to determine the concentration at which the compound inhibits 50% of cell growth (IC₅₀).

A novel series of amides based on a 3,4,5-trimethoxyphenyl (TMP) moiety were synthesized and tested for antiproliferative activity against the HepG2 human liver cancer cell line. nih.gov Compounds 6a and 6b showed remarkable cytotoxic activity, with IC₅₀ values of 0.65 µM and 0.92 µM, respectively. nih.gov Compound 6a was four times more active than the reference drug Suberoylanilide Hydroxamic Acid (SAHA). nih.gov Similarly, a series of 1,3,4-thiadiazole-based benzamide (B126) derivatives were tested against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cancer cell lines. All tested derivatives in this class showed potent activity against the PC3 cell line (IC₅₀ = 3–7 µM), which was equal to or better than the reference drug doxorubicin.

Other studies have explored different structural modifications. Piper species, for instance, are a rich source of bioactive amides and alkaloids with anti-proliferative activity. researchgate.net An evaluation of amide alkaloids from Piper boehmeriaefolium against human cervical carcinoma (HeLa) cells found that one compound exhibited significant inhibitory activity with an IC₅₀ value of 2.7 µg/mL. researchgate.net Benzimidazole (B57391) derivatives containing an amide linkage have also been investigated as potential anticancer agents, with some showing potent effects by inhibiting vascular endothelial growth factor (VEGF). rsc.org

The following table summarizes the cytotoxic activities of selected amide derivatives against various cancer cell lines from the literature.

Table 1: In Vitro Cytotoxicity of Amide Derivatives

Compound/Series Cancer Cell Line IC₅₀ (µM) Reference Drug Reference Drug IC₅₀ (µM) Source
Amide 6a (TMP-based) HepG2 (Liver) 0.65 SAHA 2.91 nih.gov
Amide 6b (TMP-based) HepG2 (Liver) 0.92 CA-4 0.54 nih.gov
Amide 6c (TMP-based) HepG2 (Liver) 1.12 SAHA 2.91 nih.gov
1,3,4-Thiadiazole Benzamides PC3 (Prostate) 3 - 7 Doxorubicin 7
Chlorine-containing Benzamides SKNMC (Neuroblastoma) 14 - 36 Doxorubicin 40
Curcumin Analogue 7d MDA-MB-231 (Breast) 2.43 - 7.84 - - acs.org
Curcumin Analogue 7h MDA-MB-231 (Breast) 2.43 - 7.84 - - acs.org

Investigation of Biological Mechanisms (Cellular and Molecular Levels)

Identifying the specific molecular targets of bioactive compounds is a critical step in drug discovery. For derivatives of 4-isobutyl-benzoic acid and related amides, research has successfully identified and, in some cases, validated several distinct molecular targets responsible for their pharmacological effects.

In the realm of anticancer research, dual inhibitors have been identified. For example, a series of amide derivatives featuring a 3,4,5-trimethoxyphenyl (TMP) moiety were found to act as dual histone deacetylase (HDAC) and tubulin inhibitors. nih.gov The validation of these targets was supported by enzyme inhibition assays and cell-based studies showing that the lead compound induced G2/M phase cell cycle arrest and apoptosis, which are characteristic outcomes of disrupting microtubule dynamics and chromatin regulation. nih.gov Other antimitotic compounds, specifically a family of biphenylacetamides, were also shown to target tubulin. cam.ac.uk Validation experiments demonstrated that these compounds partially inhibited the binding of colchicine (B1669291) to tubulin, suggesting an allosteric interaction with the colchicine-binding site. cam.ac.uk

For antiprotozoal applications, structure-based drug design has been instrumental. The enzyme sterol 14α-demethylase (CYP51) was identified as a key target in Trypanosoma cruzi. nih.gov The validation of CYP51 as the target was confirmed through co-crystallography, where the X-ray structure of an inhibitor bound to the enzyme's active site was determined. nih.gov This structural information guided the design of next-generation inhibitors with vastly improved potency. nih.gov Similarly, trypanothione reductase (TR) was identified as a target for quinoxaline (B1680401) derivatives. researchgate.netresearchgate.net This was validated through enzyme inhibition studies, which showed that the compounds could inhibit TR activity, and molecular docking simulations predicted their binding mode in the enzyme's active site. researchgate.netresearchgate.net

In other therapeutic areas, benzoic acid inhibitors were found to target undecaprenyl diphosphate (B83284) synthase (UPPS), an enzyme in the bacterial isoprenoid biosynthesis pathway. google.com X-ray crystallography revealed that the most potent inhibitors bind to a specific allosteric site (site 4) on the enzyme, validating it as the molecular target. google.com

Ligand-Receptor Binding Dynamics

The interaction between a ligand, such as a derivative of this compound, and its biological receptor is a foundational event in pharmacology. This binding initiates a cascade of cellular signals that ultimately produce a physiological response. Preclinical investigations into these binding dynamics are critical for understanding a compound's potential therapeutic action and its specificity. The affinity, or strength of the binding, and the selectivity for a particular receptor over others are key parameters determined in these studies. Research into various benzoic acid amide derivatives has revealed diverse and specific binding profiles across several important receptor families, including dopamine (B1211576) receptors, adrenoceptors, and Toll-like receptors.

Dopamine Receptor Affinity

Derivatives of benzoic acid amide have been extensively studied for their interaction with dopamine receptors, particularly the D2 and D3 subtypes, which are significant targets in the treatment of neurological and psychiatric disorders. Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzamide structure can profoundly influence binding affinity and selectivity.

For instance, the introduction of fluorine-containing moieties has been a successful strategy to modulate receptor binding. A series of conformationally flexible benzamide analogues were synthesized and evaluated for their in vitro binding to D2 and D3 receptors. Replacing a 4-dimethylamino group with a 4-(2-fluoroethoxy) group on the benzamide ring (Compound 18a) resulted in a high D3 binding affinity (Kᵢ = 1.1 nM), which was comparable to the parent compound's affinity (Kᵢ = 0.8 nM). nih.gov This particular derivative also demonstrated a notable ~25-fold selectivity for the D3 receptor over the D2 receptor. nih.gov However, further homologation of the fluoroethoxy group led to a decrease in D3 receptor affinity and a reduction in D3 vs. D2 selectivity to less than 15-fold. nih.gov

In another series of compounds, a 2-OTf analogue of a tetrahydroisoquinoline-based benzamide (Compound 4) showed a high affinity for dopamine D2 receptors with an IC₅₀ value of 31 nM. acs.org Furthermore, certain derivatives have been identified with subnanomolar Kᵢ values for the D4 receptor, exhibiting over 100-fold selectivity against both D2 and D3 receptors. acs.org

Compound DerivativeReceptor TargetBinding Affinity (Kᵢ/IC₅₀)Selectivity
4-(2-fluoroethoxy)benzamide analogue (18a)Dopamine D31.1 nM (Kᵢ)~25-fold vs. D2
2-OTf tetrahydroisoquinoline analogue (4)Dopamine D231 nM (IC₅₀)Not specified
Various benzamide derivativesDopamine D4Subnanomolar (Kᵢ)>100-fold vs. D2/D3

Adrenoceptor and Enzyme Binding

In addition to dopamine receptors, certain benzoic acid amide derivatives have been evaluated for their interaction with adrenoceptors and related enzymes like phenylethanolamine N-methyltransferase (PNMT). One study investigated a 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline derivative (Compound 1) which is a potent inhibitor of PNMT (Kᵢ = 0.55 µM) and displays high selectivity over the α₂-adrenoceptor (Kᵢ = 100 µM), with a selectivity ratio of 180. acs.org However, structural modifications aimed at improving other properties sometimes led to a decrease in this desired selectivity. An analogue (Compound 4) showed a greatly reduced selectivity (selectivity ratio of 2.4) due to a significant increase in its affinity for the α₂-adrenoceptor (α₂ Kᵢ = 6.3 µM). acs.org

Compound DerivativeTargetBinding Affinity (Kᵢ)Selectivity (α₂ Kᵢ/PNMT Kᵢ)
7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (1)PNMT0.55 µM180
7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline (1)α₂-Adrenoceptor100 µM
2-OTf analogue (4)PNMT2.6 µM2.4
2-OTf analogue (4)α₂-Adrenoceptor6.3 µM

Other Receptor and Enzyme Interactions

The structural versatility of the benzoic acid amide scaffold allows for its interaction with a wide array of biological targets.

Toll-Like Receptors (TLR): In the context of immune modulation, derivatives containing an amide functionality have been investigated as ligands for Toll-like receptors. Docking studies on imidazoquinoline derivatives, which incorporate a benzamide-like structure, have explored their binding to TLR7 and TLR8. These studies suggest that the amide group is important for binding to TLR7. chemrxiv.org For example, an N-isobutyl derivative (Compound 20) was synthesized and evaluated, highlighting the role of the amide substituent in modulating TLR7 agonistic activity. chemrxiv.org

Phosphodiesterase Type IV (PDE-IV): A series of 4-(3-alkoxy-4-methoxyphenyl)benzoic acid carboxamides were prepared and evaluated for their properties at the PDE-IV enzyme and the associated [³H]rolipram high-affinity binding site. acs.org This research was aimed at developing compounds with a specific binding profile to potentially separate therapeutic effects from undesirable side effects. acs.org

Bacterial Histidine Kinase: The search for new antibacterial agents has also involved this chemical class. A specific derivative, (E)-4-(1-isobutyl-2-oxoindolin-3-ylideneamino)benzoic acid, was synthesized and its binding mode was investigated through in silico docking into the active site of a histidine kinase from B. subtilis. nih.gov This highlights the potential for these compounds to interact with non-human receptor targets.

These preclinical findings underscore the rich pharmacology of this compound derivatives. The ability to fine-tune ligand-receptor binding dynamics through specific chemical modifications allows for the exploration of these compounds for a wide range of potential therapeutic applications, driven by their affinity and selectivity for diverse biological targets.

Computational Chemistry and Theoretical Investigations of 4 Isobutyl Benzoic Acid Amide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

In the context of 4-Isobutyl-benzoic acid amide and its analogs, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis of their activity. For instance, derivatives of benzoic acid have been studied as inhibitors of enzymes like tyrosinase and trypanothione (B104310) reductase. chemsrc.commdpi.com

Docking studies of amides derived from vanillic acid, which share structural similarities with this compound, have been performed against the enzyme 14α-demethylase, a key enzyme in fungi. researchgate.net These studies help in understanding the structure-activity relationships and in designing more potent inhibitors. The isobutyl group on the amide nitrogen can introduce steric bulk, which significantly influences the binding interactions within the active site of a target protein.

Similarly, molecular docking has been employed to evaluate the interaction of n-butyl and isobutyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives with Trypanosoma cruzi trypanothione reductase (TcTR). mdpi.com These simulations revealed that the isobutyl derivatives could establish favorable interactions with key residues in the active site of the enzyme. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of ligand-protein complexes over time. These simulations complement molecular docking by offering a dynamic view of the interactions.

For derivatives of this compound, MD simulations have been used to assess the stability of the docked poses within the binding pockets of their target enzymes. For example, MD simulations were performed on complexes of quinoxaline (B1680401) derivatives with TcTR to analyze the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration, providing insights into the stability and conformational dynamics of the complex. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide a fundamental understanding of the chemical behavior of compounds like this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. DFT calculations have been employed to analyze the structural features of related compounds. For instance, DFT has been used to investigate the conformational isomerism in 4-isopropylbenzylidine thiophene-2-carbohydrazide. researchgate.net

In studies of other benzamide (B126) derivatives, DFT calculations have been used to study their electronic structure and thermodynamical parameters. evitachem.com These calculations can provide insights into the molecular electrostatic potential (MEP), which helps in identifying the sites for electrophilic and nucleophilic attacks, and the distribution of electron density within the molecule. researchgate.net

Ab Initio Calculations

Ab initio calculations are quantum chemistry methods based on first principles, without the use of empirical parameters. These calculations provide highly accurate information about molecular properties. For amide-containing molecules, ab initio molecular orbital calculations have been used to study the relative stability of cis and trans conformations. researchgate.net For N-methylacetanilide, the cis structure was found to be more stable than the trans structure. researchgate.net Such calculations are crucial for understanding the conformational preferences of this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The resulting energy landscape provides information about the relative stabilities of different conformers.

The conformational flexibility of the isobutyl group and the amide linkage in this compound is a key determinant of its biological activity. The rotation around the C-N amide bond and the various single bonds in the isobutyl group leads to a complex conformational space. Studies on related molecules, such as acemetacin, have shown that the orientation of different parts of the molecule can vary significantly, leading to different crystalline forms. iucr.org The alkylation of secondary amides can favor an unusual cis orientation of the aryl rings, in contrast to the trans conformation of the secondary amide precursors. rowan.edu

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. These predictions help to identify compounds with favorable pharmacokinetic profiles. rsc.org

For derivatives of this compound, various in silico tools can be used to predict properties such as lipophilicity (LogP), aqueous solubility, polar surface area, and the number of rotatable bonds. researchgate.net For example, the SwissADME and pkCSM web platforms are commonly used for these predictions. rsc.orgrsc.org These tools can also predict whether a compound adheres to established drug-likeness rules, such as Lipinski's rule of five. rsc.org Such in silico analyses have been performed for various amide derivatives to assess their potential as drug candidates. rsc.orgacs.org

Table of Predicted ADME Properties for this compound

PropertyPredicted ValueReference
Molecular Weight~191.26 g/mol
LogP~2.5 - 3.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds4
Polar Surface Area~46.2 Ų

Note: The values in this table are approximate and would need to be calculated using specific in silico prediction tools.

Advanced Analytical Methodologies for 4 Isobutyl Benzoic Acid Amide Research

Chromatographic Techniques for Purity and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For 4-Isobutyl-benzoic acid amide, several chromatographic techniques are particularly valuable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like this compound. It is widely used for purity assessment and quantification due to its high resolution, sensitivity, and accuracy. longdom.orglongdom.org

A typical HPLC method for analyzing benzoic acid derivatives involves a C18 column, which is a type of reversed-phase column. longdom.org The mobile phase, a mixture of an aqueous buffer (like acetate (B1210297) buffer) and an organic solvent (like methanol), is pumped through the column at a specific flow rate. ust.edu Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. ust.edusigmaaldrich.com For benzoic acid and its related compounds, a detection wavelength of around 230 nm is often employed. longdom.org

The purity of a this compound sample can be determined by analyzing its chromatogram. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks indicates impurities, and their relative peak areas can be used to estimate their concentrations. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. ust.edu The precision of the method is often assessed by calculating the relative standard deviation (RSD) of multiple injections, with values below 2% being generally acceptable. longdom.orglongdom.org

Table 1: Illustrative HPLC Parameters for Benzoic Acid Derivative Analysis

ParameterValue
Column C18, 5 µm particle size
Mobile Phase Acetate buffer (pH 4.4) : Methanol (65:35)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 35 °C

This table presents a representative set of HPLC conditions. Actual parameters may vary depending on the specific application and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. phcogres.com It is particularly useful for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, derivatization techniques can be employed to make it suitable for GC-MS analysis. researchgate.net

In GC-MS, the sample is first vaporized and injected into the GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its definitive identification. nist.gov GC-MS is highly effective in identifying and quantifying impurities, even at trace levels. semanticscholar.org For instance, the analysis of related compounds has been performed using capillary columns like the HP-5, with a temperature program designed to separate a wide range of components. nsps.org.ng

Table 2: Example GC-MS Operating Conditions for Analysis of Related Compounds

ParameterValue
Column HP-5 (5% Phenyl Methyl Siloxane)
Carrier Gas Helium
Injector Temperature 260 °C
Oven Program 100 °C to 280 °C at 6 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV

This table provides a general example of GC-MS conditions. Method optimization is crucial for specific analytical goals.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires a specialized UPLC system capable of handling higher backpressures.

When coupled with a mass spectrometer, UPLC-MS becomes an exceptionally powerful tool for the analysis of complex mixtures and for metabolism studies. researchgate.net In the context of this compound research, UPLC-MS can be used to separate and identify metabolites in biological samples, providing insights into its biotransformation pathways. researchgate.net The high sensitivity of UPLC-MS also makes it ideal for trace analysis, such as detecting low levels of impurities or degradation products. mdpi.com The use of a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, allows for the accurate mass measurement of parent ions and their fragments, facilitating the elucidation of unknown structures. nih.gov

Spectrophotometric Methods

UV-Vis spectrophotometry is a simple, cost-effective, and rapid analytical technique that can be used for the quantitative analysis of compounds that absorb ultraviolet or visible light. Aromatic compounds like this compound typically exhibit strong UV absorbance due to the presence of the benzene (B151609) ring.

The principle of UV-Vis spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at its wavelength of maximum absorbance (λmax). sielc.com A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample can then be calculated from its absorbance value using the calibration curve. For related benzoic acid derivatives, absorption maxima are often observed in the UV region, for example, around 278 nm for 4-aminobenzoic acid. sielc.com

Chemical Stability Studies of Amide Bonds

The chemical stability of the amide bond in this compound is a critical parameter, particularly in contexts where the compound may be exposed to varying pH conditions or enzymatic activity. Amide bonds are generally stable, but they can undergo hydrolysis under acidic or basic conditions, breaking down into a carboxylic acid and an amine. unizin.orgmasterorganicchemistry.com

Stability studies often involve subjecting the compound to forced degradation conditions, such as exposure to strong acids, strong bases, and oxidative environments, to identify potential degradation products and pathways. researchgate.net For example, studies on related amide derivatives have shown them to be chemically stable in a pH range of 1.2 to 6.8. asianpubs.orgresearchgate.net The hydrolysis of an amide in an acidic solution typically yields a carboxylic acid and the corresponding amine salt. libretexts.org Conversely, basic hydrolysis produces a carboxylate salt and the free amine. libretexts.org The rate of hydrolysis can be monitored over time using a stability-indicating analytical method, such as HPLC, to quantify the decrease in the parent compound and the formation of degradation products.

Metabolic Pathways and Biotransformation of Benzoic Acid Amides Conceptual Framework

Enzymatic Hydrolysis of Amide Bonds

The amide bond in 4-Isobutyl-benzoic acid amide represents a key site for metabolic cleavage. This reaction, catalyzed by a class of enzymes known as amidases or acylamidases, results in the breaking of the amide bond to yield 4-isobutylbenzoic acid and ammonia (B1221849). smolecule.comannualreviews.org The rate of this hydrolysis can be influenced by steric and electronic factors within the molecule. chemisgroup.us While the reaction with water alone is slow, enzymatic catalysis significantly accelerates this process. annualreviews.org

The general reaction for the enzymatic hydrolysis of this compound is as follows:

This compound + H₂O → 4-Isobutylbenzoic acid + NH₃

This hydrolytic step is a crucial detoxification pathway, as it breaks down the parent amide into its constituent carboxylic acid and amine. The resulting 4-isobutylbenzoic acid can then undergo further metabolic transformations.

Aromatic Oxidation and Conjugation Pathways

Compounds containing a benzene (B151609) ring, such as this compound, are susceptible to oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov This can occur on both the aromatic ring and the alkyl side chain.

Aromatic Hydroxylation: The benzene ring can be hydroxylated at various positions, although the para-position is already substituted. Therefore, oxidation is likely to occur at the ortho or meta positions relative to the isobutyl or amide group. This reaction introduces a hydroxyl group, forming a phenolic metabolite.

Side-Chain Oxidation: The isobutyl side chain is also a target for oxidation. evitachem.comevotec.com This can involve hydroxylation at the benzylic carbon or other positions on the isobutyl group, leading to the formation of alcohol metabolites. Further oxidation of these alcohols can produce corresponding aldehydes and carboxylic acids. evotec.com For instance, oxidation of the isobutyl group could ultimately lead to the formation of a more polar carboxylic acid derivative.

Conjugation: The primary metabolites from hydrolysis and oxidation, particularly those with hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions. nih.gov These reactions further increase water solubility and facilitate excretion. Common conjugation pathways for benzoic acid derivatives include:

Glucuronidation: The carboxyl group of 4-isobutylbenzoic acid or hydroxylated metabolites can be conjugated with glucuronic acid.

Amino Acid Conjugation: A well-established pathway for benzoic acid is conjugation with amino acids, most commonly glycine, to form hippuric acid derivatives. nih.govnih.govwikipedia.org

Role of Metabolic Enzymes in Biotransformation

A diverse array of enzymes is responsible for the biotransformation of this compound.

Amidases: These enzymes, also known as acylamidases, are critical for the initial hydrolytic cleavage of the amide bond. optibrium.com

Cytochrome P450 (CYP) Isoforms: This superfamily of heme-containing enzymes is central to the oxidative metabolism of a vast number of xenobiotics. Specific isoforms, such as those in the CYP1, CYP2, and CYP3 families, are primarily responsible for the oxidation of aromatic compounds. nih.gov The exact isoforms involved would depend on the specific substrate-enzyme fit.

UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the metabolites, a key step in Phase II conjugation.

Acyl-CoA Synthetases and Acyl-CoA: Amino Acid N-Acyltransferases: These two enzyme classes work in concert to facilitate amino acid conjugation. The carboxylic acid is first activated to a Coenzyme A thioester, which is then conjugated with an amino acid. nih.gov

In Vitro Metabolic Stability Assays

To predict the metabolic fate of a compound like this compound in a living organism, in vitro metabolic stability assays are employed early in drug discovery. evitachem.com These assays provide an indication of the compound's susceptibility to metabolic breakdown.

A common method involves incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes. The stability of the compound is assessed by monitoring its disappearance over time.

Conceptual Data from an In Vitro Microsomal Stability Assay:

Time (minutes)Concentration of this compound (µM)% Remaining
01.00100
50.8585
150.6060
300.3535
600.1010

This is a conceptual table illustrating potential results and does not represent actual experimental data.

From such data, key parameters like the half-life (t½) and intrinsic clearance (CLint) can be calculated. A short half-life would suggest rapid metabolism, while a long half-life indicates greater metabolic stability. These assays can be performed with microsomes from different species (e.g., rat, dog, human) to assess inter-species differences in metabolism. Furthermore, by using specific chemical inhibitors or recombinant CYP isoforms, the contribution of individual enzymes to the compound's metabolism can be determined.

Future Research Directions for 4 Isobutyl Benzoic Acid Amide

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future research into the synthesis of 4-Isobutyl-benzoic acid amide will likely focus on developing more efficient, sustainable, and atom-economical methods. While traditional methods involving the activation of the parent carboxylic acid (4-Isobutyl-benzoic acid) followed by reaction with ammonia (B1221849) or an ammonia equivalent are well-established, there is considerable room for innovation.

A primary direction will be the exploration of novel catalytic systems. Research is ongoing into direct amidation reactions that bypass the need for stoichiometric activating agents, which generate significant waste. Future studies could investigate the applicability of various catalysts for the direct synthesis of this compound from 4-Isobutyl-benzoic acid and ammonia. Potential catalytic systems for exploration include:

Boric Acid and Boron-based Catalysts: Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids under milder conditions. Investigating their efficacy for the synthesis of this compound could lead to greener synthetic protocols.

Transition Metal Catalysts: Catalytic systems based on metals like zirconium, iron, and ruthenium have shown promise in amide bond formation. Research could focus on tailoring these catalysts to achieve high yields and selectivity for the target amide, potentially at lower temperatures and pressures.

Biocatalysis: The use of enzymes, such as lipases or engineered amidases, represents a highly sustainable approach. Future work could involve screening for or engineering enzymes that can efficiently catalyze the formation of this compound, offering high specificity and operation in aqueous media.

Another avenue of exploration is the use of flow chemistry. Continuous flow reactors can offer enhanced safety, better heat and mass transfer, and the ability to telescope reaction steps, potentially leading to more efficient and scalable production of this compound.

Table 1: Potential Catalytic Systems for Novel Synthesis

Catalytic System Potential Advantages Research Focus for this compound
Boron-Based Catalysts Mild reaction conditions, low toxicity, reduced waste. Optimization of catalyst loading and reaction parameters.
Transition Metal Catalysts High catalytic activity, potential for diverse substrate scope. Development of specific iron or zirconium-based catalysts.

Expansion of Biological Activity Spectrum and Mechanisms

While the biological profile of this compound itself is not extensively documented, its structural relationship to other pharmacologically active molecules suggests that it could be a valuable scaffold for discovering new therapeutic agents. Future research should focus on a broad screening of its biological activities and a deep dive into the underlying mechanisms of action.

Key areas for investigation include:

Antimicrobial Activity: Many aromatic amides exhibit antimicrobial properties. Future studies could involve screening this compound and its derivatives against a wide panel of pathogenic bacteria and fungi. Mechanistic studies would then aim to identify the specific cellular targets, such as enzymes involved in cell wall synthesis or DNA replication.

Anticancer Activity: The isobutylphenyl moiety is present in some non-steroidal anti-inflammatory drugs that have been investigated for chemopreventive properties. Research could explore the cytotoxic effects of this compound on various cancer cell lines. Subsequent mechanistic studies could investigate its impact on cell cycle regulation, apoptosis, or specific signaling pathways.

Neurological Activity: Small molecule amides can cross the blood-brain barrier and interact with central nervous system targets. It would be valuable to screen this compound for activity on receptors or enzymes involved in neurological disorders, such as monoamine oxidase or histone deacetylases.

Advanced Computational Modeling for Precise Mechanism Elucidation

Advanced computational modeling offers a powerful tool to predict the properties and interactions of this compound at a molecular level, guiding and accelerating experimental research. Future computational studies can provide deep insights into its potential biological mechanisms.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound within the active sites of various biological targets (e.g., enzymes, receptors). By screening large virtual libraries of proteins, novel potential targets for the compound could be identified, prioritizing experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound when bound to a target protein over time. This can help to understand the stability of the interaction, the key residues involved in binding, and how the compound might allosterically modulate the protein's function.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying potential enzyme-catalyzed reactions or covalent interactions, QM/MM methods can be employed. This approach treats the reactive center with high-accuracy quantum mechanics while the rest of the system is modeled with more computationally efficient molecular mechanics, providing a detailed picture of the reaction mechanism.

Development of Targeted Delivery Systems (Conceptual)

Should this compound be identified as having significant biological activity, the development of targeted delivery systems would be a crucial next step to enhance its efficacy and minimize potential off-target effects. This research would be largely conceptual until a specific therapeutic application is identified.

Potential targeted delivery strategies could include:

Liposomal Encapsulation: Encapsulating the compound within liposomes could improve its solubility, stability, and pharmacokinetic profile. The surface of the liposomes could be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues.

Polymeric Nanoparticles: Biodegradable polymers could be used to formulate nanoparticles containing this compound. This would allow for controlled release of the compound over time and could also be surface-modified for targeted delivery.

Prodrug Approach: The amide functionality of the molecule could be chemically modified to create a prodrug. This inactive precursor would be designed to be converted into the active this compound by specific enzymes present at the target site, thereby concentrating its activity where it is needed.

Investigation of Emerging Applications in Chemical Biology

Beyond direct therapeutic applications, this compound could be developed as a tool for chemical biology research. Chemical probes are small molecules used to study and manipulate biological systems, and the structure of this compound makes it a candidate for such applications.

Future research could focus on:

Development of Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorophore or biotin) to the this compound scaffold, it could be used to identify and isolate its cellular binding partners. This is a powerful method for target deconvolution.

Fragment-Based Screening: The 4-isobutylphenyl group is a common fragment in medicinal chemistry. This compound could be used as a starting point in fragment-based drug discovery campaigns to build more complex and potent molecules.

Modulation of Protein-Protein Interactions: The relatively simple structure of the compound makes it an interesting candidate for designing inhibitors of protein-protein interactions, which are often challenging targets for small molecules.

Interdisciplinary Research Collaborations and Approaches

Maximizing the research potential of this compound will require extensive collaboration between different scientific disciplines. A siloed approach will be insufficient to fully explore the compound's possibilities.

Table 2: Framework for Interdisciplinary Collaboration

Collaborating Disciplines Research Focus Expected Outcomes
Synthetic Chemistry & Chemical Engineering Development of novel, scalable synthetic routes. Efficient, sustainable, and cost-effective production methods.
Pharmacology & Molecular Biology Biological activity screening and mechanism of action studies. Identification of therapeutic potential and cellular targets.
Computational Chemistry & Structural Biology In silico prediction of targets and binding modes; structural analysis of complexes. Rational drug design, accelerated discovery process.

By fostering these collaborations, researchers can create a synergistic feedback loop where computational predictions guide synthetic and biological experiments, and the results from these experiments are then used to refine the computational models. This integrated approach will be essential to unlock the full potential of this compound and related compounds in the years to come.

Q & A

Q. What are the standard synthetic routes for preparing 4-isobutyl-benzoic acid amide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via amidation of 4-isobutyl-benzoic acid using coupling agents like HATU or DCC in the presence of a base (e.g., triethylamine). Activation of the carboxylic acid group is critical, as demonstrated in analogous amide syntheses involving benzoic acid derivatives . Optimization includes adjusting solvent polarity (e.g., DMF or THF) and stoichiometric ratios of reactants. Monitoring reaction progress via TLC or HPLC ensures completion. For reproducibility, ensure anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect signals for the isobutyl group (δ 0.8–1.0 ppm for CH₃, δ 1.8–2.1 ppm for CH₂ adjacent to the benzene ring) and aromatic protons (δ 7.3–8.1 ppm). The amide NH proton typically appears at δ 5.5–6.5 ppm but may be absent due to exchange broadening.
  • ¹³C NMR : Look for the carbonyl carbon (δ ~167 ppm) and quaternary carbons in the aromatic ring (δ ~125–140 ppm).
  • IR : A strong absorption band near 1650 cm⁻¹ confirms the amide C=O stretch. Compare with spectral data for structurally similar amides, such as 4-[(2-phenylethyl)amino]benzoic acid derivatives .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound is likely sparingly soluble in water due to its aromatic and hydrophobic isobutyl group. Use polar aprotic solvents (DMF, DMSO) for reactions and non-polar solvents (ethyl acetate, hexane) for recrystallization. Solubility can be enhanced by introducing polar substituents or using co-solvents (e.g., ethanol/water mixtures). Pre-screen solubility using micro-scale assays, as seen in studies on 4-hydroxybenzoic acid derivatives .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT calculations) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and transition states. For example, studies on benzoic acid annulation reactions used DFT to validate mechanisms involving amide intermediates . Key steps:

Optimize geometry using B3LYP/6-31G(d).

Calculate activation energies for proposed reaction pathways.

Compare with experimental kinetics (e.g., via Arrhenius plots).

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from impurities, stereochemistry, or assay conditions. Address these by:
  • Purity Analysis : Use HPLC-MS to confirm compound integrity.
  • Enantiomeric Separation : Employ chiral chromatography if stereocenters exist.
  • Dose-Response Curves : Validate activity across multiple concentrations and cell lines.
    For example, studies on FAAH inhibitors highlighted the impact of electron-withdrawing groups on enzyme selectivity, requiring rigorous structural validation .

Q. How can byproducts in the synthesis of this compound be identified and minimized?

  • Methodological Answer : Byproducts often arise from incomplete coupling or hydrolysis. Use LC-MS or GC-MS to detect impurities. Mitigation strategies:
  • Reduce water content in solvents (use molecular sieves).
  • Optimize coupling agent/reactant ratios (e.g., 1.2:1.0 for HATU:carboxylic acid).
  • Add scavengers (e.g., polymer-bound isocyanate) to quench excess reagents. Refer to protocols for analogous amide syntheses, where impurity profiles were critical for reproducibility .

Q. What role does this compound play in drug discovery, particularly in enzyme inhibition studies?

  • Methodological Answer : The amide group can mimic peptide bonds, making it a candidate for targeting hydrolases (e.g., FAAH or NAAA). Design assays using fluorogenic substrates (e.g., AMC-labeled peptides) to measure inhibition kinetics. For selectivity, compare IC₅₀ values against related enzymes, as shown in studies on uracil urea derivatives . Structural analogs like 4-[(2-phenylethyl)amino]benzoic acid may guide SAR studies .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Document critical parameters (e.g., reaction temperature, solvent lot, catalyst age). Use statistical tools (ANOVA) to identify variability sources. Cross-validate results with independent replicates, as emphasized in studies requiring high reproducibility (e.g., enzyme kinetics) .

Q. What are best practices for reporting crystallographic data of this compound derivatives?

  • Methodological Answer : Follow IUCr guidelines: report unit cell parameters, space group, and refinement statistics (R-factors). Use software like Olex2 or SHELX for structure solution. Example: The crystal structure of 4-[(2-phenylethyl)amino]benzoic acid included full crystallographic data (monoclinic P21/c, a = 14.7698 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.